

Solubility Profile of Rhodinyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodinyl acetate

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Abstract

Rhodinyl acetate (CAS No. 141-11-7), a monoterpene ester recognized for its characteristic fresh, rose-like aroma, is a key ingredient in the fragrance and flavor industries. Beyond its organoleptic properties, understanding its behavior in various solvents is crucial for formulation development, quality control, and chemical synthesis applications. This technical guide provides a summary of the known solubility characteristics of **rhodinyl acetate** in common organic solvents, outlines a comprehensive experimental protocol for the quantitative determination of its solubility, and presents a visual workflow to guide laboratory procedures. While precise quantitative data is not widely available in published literature, this guide equips researchers with the foundational knowledge and methodologies to generate such data in-house.

Overview of Rhodinyl Acetate Solubility

Rhodinyl acetate is a colorless to pale yellow liquid with the chemical formula $C_{12}H_{22}O_2$.^[1] Its structure, characterized by a long hydrocarbon chain and an ester functional group, dictates its solubility behavior, rendering it a lipophilic compound.

General solubility information indicates that **rhodinyl acetate** is soluble in alcohols and most fixed oils.^{[2][3]} Conversely, it is reported to be insoluble in polar solvents such as water, glycerol, and propylene glycol.^{[2][3]} This solubility profile is consistent with the "like dissolves

"like" principle, where non-polar to moderately polar esters exhibit higher solubility in organic solvents of similar polarity.

While exact solubility values in grams per 100 mL or molarity are not readily found in scientific literature, a semi-quantitative solubility in 80% aqueous ethanol has been described: 1 mL of **rhodinyl acetate** is soluble in 2 mL of 80% ethanol, and this solution remains clear upon dilution to 10 mL.[\[2\]](#)[\[3\]](#)

Qualitative Solubility Data

The following table summarizes the available qualitative and semi-quantitative solubility data for **rhodinyl acetate** in various solvents.

Solvent	Chemical Class	Qualitative Solubility	Source
Alcohols (general)	Polar Protic	Soluble	[2] [3]
80% Ethanol (aq)	Polar Protic	1 mL dissolves in 2 mL, stable to 10 mL dilution	[2] [3]
Fixed Oils	Non-polar	Soluble	[2] [3]
Mineral Oil	Non-polar	Soluble	[1]
Water	Polar Protic	Insoluble	[2] [3]
Glycerol	Polar Protic	Insoluble	[1] [2] [3]
Propylene Glycol	Polar Protic	Insoluble	[2] [3]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of precise quantitative data, the following detailed protocol outlines a reliable method for determining the solubility of **rhodinyl acetate** in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment of liquid solutes.

Materials and Equipment

- **Rhodinyl acetate** ($\geq 98\%$ purity)
- Organic solvents of interest (e.g., ethanol, methanol, acetone, diethyl ether, hexane, toluene), analytical grade
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaker or water bath
- Calibrated positive displacement micropipettes
- Glass vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)
- Centrifuge
- Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC-UV/RI)
- Volumetric flasks and appropriate glassware for standard preparation
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)

Procedure

3.2.1. Preparation of Saturated Solutions

- Add an excess amount of **rhodinyl acetate** to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
- Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker set to a constant temperature (e.g., $25\text{ }^\circ\text{C} \pm 0.1\text{ }^\circ\text{C}$).

- Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined in preliminary experiments by taking measurements at various time points until the concentration of the solute in the solvent phase remains constant.

3.2.2. Sample Analysis

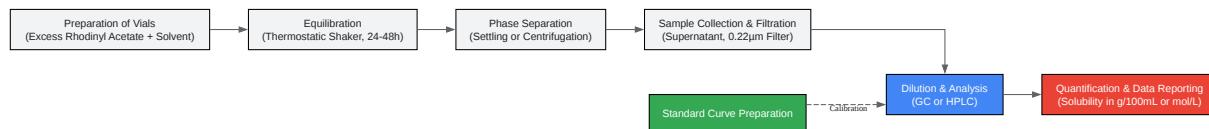
- After equilibration, remove the vials from the shaker and allow the undissolved **rhodinyl acetate** to settle. If a stable liquid-liquid phase separation does not occur, centrifuge the vials at a moderate speed to facilitate separation.
- Carefully withdraw an aliquot of the supernatant (the solvent saturated with **rhodinyl acetate**) using a micropipette.
- Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any micro-droplets of undissolved solute.
- Accurately weigh the filtered aliquot.
- Dilute the weighed aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

3.2.3. Quantification by Gas Chromatography (GC)

- Prepare a series of calibration standards of **rhodinyl acetate** in the solvent of interest at known concentrations.
- Analyze the calibration standards and the diluted sample aliquot by GC-FID.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **rhodinyl acetate** in the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in g/100 mL, mol/L, or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **rhodinyl acetate**.



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Caption: Workflow for the quantitative determination of **rhodinyl acetate** solubility.

Conclusion

While the existing literature provides a qualitative understanding of **rhodinyl acetate**'s solubility, there is a clear need for quantitative data to support advanced applications in research and industry. The experimental protocol detailed in this guide provides a robust framework for generating this critical data. By following a systematic approach to sample preparation, equilibration, and analysis, researchers can accurately determine the solubility of **rhodinyl acetate** in a wide range of organic solvents, thereby facilitating more precise and effective formulation and process development.

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